molecular formula C11H14Cl2N4O B2949787 [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 2380171-52-6

[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride

Cat. No.: B2949787
CAS No.: 2380171-52-6
M. Wt: 289.16
InChI Key: CRCDPTTVHCRXJW-UHFFFAOYSA-N
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Description

[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions:

    Formation of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the methanamine group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers are investigating its efficacy and mechanism of action in various biological assays.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Triazole derivatives have shown promise as inhibitors of enzymes and receptors involved in various diseases. This compound may be evaluated for its potential as a drug candidate in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
  • [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
  • [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanamine hydrochloride

Uniqueness

The uniqueness of [1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride lies in its specific substitution pattern on the triazole ring. The presence of the 4-chloro-2-methoxy-5-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(4-chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O.ClH/c1-7-3-10(11(17-2)4-9(7)12)16-6-8(5-13)14-15-16;/h3-4,6H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCDPTTVHCRXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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